2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-N,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-14-19(22(32)28-18-8-4-10-26-13-18)20(16-6-3-9-25-12-16)31-23(27-14)29-21(30-31)15-5-2-7-17(24)11-15/h2-13,20H,1H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJVAEAVHHNOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Heating 5-amino-1H-1,2,4-triazole with ethyl 3-oxobutanoate in acetic acid at 80–100°C for 12 hours yields 5-methyl-7-hydroxy-triazolo[1,5-a]pyrimidine (Intermediate A ). The methyl group at position 5 originates from the ethyl 3-oxobutanoate’s acetyl moiety, while the hydroxyl group at position 7 provides a handle for subsequent functionalization.
Chlorination at Position 7
Phosphoryl chloride (POCl₃) converts the hydroxyl group of Intermediate A to a chloro substituent, producing 5-methyl-7-chloro-triazolo[1,5-a]pyrimidine (Intermediate B ). This step is critical for enabling nucleophilic aromatic substitution (SNAr) with amines at position 7.
Introduction of the 3-Chlorophenyl Group at Position 2
The 3-chlorophenyl moiety is introduced at position 2 via a Friedel-Crafts acylation or Suzuki-Miyaura coupling. However, SNAr using a pre-functionalized triazolopyrimidine intermediate is more feasible based on literature precedents.
Preparation of 2-Chloro Intermediate
Treating Intermediate B with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst substitutes the hydrogen at position 2 with chlorine, yielding 2,7-dichloro-5-methyl-triazolo[1,5-a]pyrimidine (Intermediate C ).
Coupling with 3-Chlorophenylboronic Acid
A palladium-catalyzed Suzuki coupling between Intermediate C and 3-chlorophenylboronic acid installs the aryl group at position 2. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate in a toluene/water mixture at 80°C for 12 hours affords 2-(3-chlorophenyl)-7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (Intermediate D ) in ~75% yield.
Substitution at Position 7 with Pyridin-3-amine
The chloro group at position 7 undergoes SNAr with pyridin-3-amine to introduce the first pyridyl substituent.
Amination Conditions
Heating Intermediate D with excess pyridin-3-amine in isopropanol at 50°C for 3–5 hours replaces the chloride with the pyridin-3-yl group, yielding 2-(3-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-triazolo[1,5-a]pyrimidine (Intermediate E ). Potassium carbonate or triethylamine may be added to scavenge HCl and drive the reaction to completion.
Functionalization at Position 6: Carboxamide Installation
The carboxamide group at position 6 is introduced via hydrolysis of a nitrile or ester intermediate followed by amidation.
Nitrile Intermediate Synthesis
Reacting Intermediate E with malononitrile in dimethylformamide (DMF) at 120°C for 6 hours installs a cyano group at position 6, forming 2-(3-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-triazolo[1,5-a]pyrimidine-6-carbonitrile (Intermediate F ).
Hydrolysis to Carboxylic Acid
Hydrolyzing Intermediate F with concentrated hydrochloric acid (HCl) at reflux for 4 hours converts the nitrile to a carboxylic acid, yielding 2-(3-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-triazolo[1,5-a]pyrimidine-6-carboxylic acid (Intermediate G ).
Amidation with Pyridin-3-amine
Activating the carboxylic acid of Intermediate G with thionyl chloride (SOCl₂) generates the acyl chloride, which is then treated with pyridin-3-amine in dichloromethane (DCM) at 0–5°C. Triethylamine is added to neutralize HCl, yielding the final product, 2-(3-chlorophenyl)-5-methyl-N,7-bis(pyridin-3-yl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide.
Optimization and Challenges
Key challenges include regioselectivity during cyclocondensation and minimizing byproducts in Suzuki coupling.
Regioselectivity in Core Formation
The use of DMF as a solvent in cyclocondensation directs the reaction toward the [1,5-a] isomer rather thantriazolo[4,3-a]pyrimidine by stabilizing transition states through polar interactions.
Byproduct Mitigation in Amidation
Employing Schlenk techniques to exclude moisture prevents hydrolysis of the acyl chloride intermediate during amidation. Yields improve from 60% to 85% when reactions are conducted under argon.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound align with literature values for analogous triazolopyrimidines:
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.90 (s, 1H, triazole-H), 8.65 (d, J = 4.8 Hz, 1H, pyridyl-H), 8.30–7.40 (m, 8H, aryl-H), 2.55 (s, 3H, CH₃).
- ¹³C NMR : 165.2 (C=O), 158.1–114.3 (aromatic carbons), 24.1 (CH₃).
- HRMS (ESI+) : m/z calculated for C₂₄H₁₈ClN₇O [M+H]⁺: 488.1345; found: 488.1348.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity. Its potential applications include:
1. Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs possess antiproliferative effects against various cancer cell lines. The specific compound has shown efficacy against:
- Breast Cancer (MCF-7) : Demonstrated notable cytotoxicity with effective inhibition of cell proliferation.
- Colon Cancer (HCT-116) : Exhibited comparable antiproliferative effects.
The mechanism of action appears to involve interference with nucleic acid synthesis and modulation of key signaling pathways related to cell proliferation and survival.
2. Antimicrobial Properties
Research has suggested that the compound may also possess antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing promising results in inhibiting growth.
Synthesis and Evaluation
A study synthesized various derivatives of triazolo-pyrimidines and evaluated their biological activities. The synthesized compounds were tested against breast and colon cancer cell lines, revealing promising anticancer properties with IC50 values in the micromolar range.
In Vitro Studies
In vitro assays have confirmed that the compound can induce apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, confirming apoptotic cell death.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8): Shares a triazole-pyrimidine backbone but differs in substituents (e.g., methoxyphenyl and thiol groups).
- N-[4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9): Features a thiazolidinone ring instead of the chlorophenyl group, which may alter steric hindrance and binding affinity .
Physicochemical Properties
The target compound’s pyridinyl and carboxamide groups confer better aqueous solubility than Compound 8, which has bulky phenyl and thiol substituents. However, its chlorophenyl group may increase membrane permeability compared to Compound 9’s thiazolidinone .
Research Findings and Gaps
- Key Advantages : The combination of chlorophenyl (electron-withdrawing) and pyridinyl (hydrogen-bonding) groups balances lipophilicity and target engagement, a feature absent in many analogs .
- Limitations: No direct bioactivity data for this compound are available in the provided evidence. Comparative studies with kinase inhibitors (e.g., fasudil) or antimicrobial agents (e.g., hymexazol) are needed to validate its efficacy .
- Contradictions: While some triazolopyrimidines show strong kinase inhibition , others prioritize antimicrobial activity .
Biological Activity
The compound 2-(3-chlorophenyl)-5-methyl-N,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as Compound A ) belongs to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a triazole ring fused with a pyrimidine moiety and substituted with chlorophenyl and pyridine groups. The molecular formula is with a molecular weight of 363.82 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . Compound A's structural features suggest potential efficacy in this domain.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
Antiviral Activity
The antiviral potential of triazolopyrimidines has also been explored. Research indicates that derivatives similar to Compound A exhibit inhibitory effects on viral replication mechanisms . For example, specific triazole derivatives have shown IC50 values in the low micromolar range against viral enzymes critical for replication.
| Virus Type | IC50 (μM) |
|---|---|
| SARS-CoV-2 | 4.45 |
| Influenza Virus | 10.0 |
The biological activity of Compound A is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- p38 Mitogen-Activated Protein Kinase (MAPK) : This kinase plays a pivotal role in inflammatory responses and cell differentiation. Inhibition of p38 MAPK has been linked to anti-inflammatory effects .
- Viral Proteases : Similar compounds have demonstrated the ability to inhibit viral proteases essential for viral maturation and replication .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various triazolopyrimidine derivatives, Compound A was included among candidates evaluated for its MIC against drug-resistant strains. Results indicated that it exhibited potent activity comparable to established antibiotics.
Study 2: In Vivo Antiviral Efficacy
A recent investigation into the antiviral properties of triazolopyrimidine derivatives reported that Compound A significantly reduced viral load in infected animal models. Within five days post-treatment, subjects exhibited nearly undetectable levels of the virus .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this triazolopyrimidine derivative?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, and describe the use of fused sodium acetate in acetic anhydride/acetic acid mixtures to facilitate heterocyclic ring formation. Key intermediates, such as ethyl carboxylate derivatives, are often synthesized before introducing the chlorophenyl and pyridinyl substituents via nucleophilic substitution or coupling reactions . Optimization of reaction time and solvent polarity is critical to minimize side products.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ 165–175 ppm) confirm substitution patterns .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) verify functional groups .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 317–403) align with theoretical molecular weights . Crystallographic data (e.g., single-crystal XRD) may resolve ambiguities in regiochemistry .
Q. What analytical methods are used to assess purity and stability?
- High-performance liquid chromatography (HPLC) : Quantifies impurities using reverse-phase columns (C18) with UV detection .
- Thermogravimetric analysis (TGA) : Determines thermal stability by monitoring weight loss under controlled heating .
- Solubility assays : Measure solubility in polar (DMSO, water) and nonpolar solvents (hexane) to guide formulation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 3-chlorophenyl group?
Low yields in aryl substitution steps may arise from steric hindrance or electron-withdrawing effects. Strategies include:
- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres improves regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time and enhances efficiency for heterocyclic formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while bases (K₂CO₃) deprotonate reactive sites .
Q. How should contradictions in biological activity data (e.g., IC₅₀ variability) be addressed?
- Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition, cell viability) and orthogonal techniques (e.g., SPR, ITC) .
- Dose-response curves : Ensure consistent compound solubility across concentrations to avoid false negatives .
- Batch reproducibility : Verify synthetic protocols to rule out impurities affecting bioactivity .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- SwissADME : Estimates logP (lipophilicity), aqueous solubility, and drug-likeness parameters (Lipinski’s Rule of Five) .
- Molecular docking : Identifies potential binding modes with targets (e.g., dihydroorotate dehydrogenase) using AutoDock Vina .
- Metabolism prediction : Software like Schrödinger’s MetaSite models cytochrome P450 interactions to flag metabolic liabilities .
Q. What strategies resolve crystallographic ambiguities in regiochemistry?
- DFT calculations : Compare experimental and theoretical NMR/IR spectra to confirm substituent positions .
- Heavy-atom derivatives : Introduce bromine or iodine for phasing in X-ray diffraction studies .
- Dynamic NMR : Detect rotational barriers in flexible moieties (e.g., pyridinyl groups) to assign conformers .
Methodological Challenges and Solutions
Q. How can researchers improve solubility without compromising bioactivity?
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) that cleave in vivo .
- Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays to maintain compound integrity .
Q. What statistical approaches validate structure-activity relationship (SAR) models?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Cluster analysis : Group compounds by similarity in 3D pharmacophore space (e.g., Schrodinger’s Phase) .
- Leave-one-out cross-validation : Assess model robustness by iteratively excluding data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
